Cannabinoid Receptor Binding Affinity: 5,7-Dipropyl vs. Optimized Cannabinoid Scaffolds
5,7-Dipropyl-1,3-diazaadamantan-6-one was evaluated for binding affinity at human CB1 and CB2 receptors expressed in COS cells. The compound exhibited very low affinity, with Ki values greater than 10,000 nM (>10 μM) at both receptor subtypes . This binding profile contrasts starkly with optimized cannabinoid pharmacophores such as compound 16 from the heteroadamantyl cannabinoid series (an oxaadamantane derivative), which demonstrated high-affinity binding for both CB1 and CB2 receptors with Ki values in the nanomolar range . The low CB1/CB2 affinity data for the 5,7-dipropyl-diazaadamantanone core confirms its utility as a clean negative-control scaffold or a modular core that requires further elaboration (e.g., monoterpene conjugation) to achieve target engagement.
| Evidence Dimension | Binding affinity (Ki) at human cannabinoid receptors |
|---|---|
| Target Compound Data | CB1 Ki > 10,000 nM; CB2 Ki > 10,000 nM (COS cell expression system) |
| Comparator Or Baseline | Optimized heteroadamantyl cannabinoid (compound 16): sub-nanomolar to low nanomolar Ki at CB1 and CB2 |
| Quantified Difference | > 1,000-fold lower affinity for the 5,7-dipropyl core compared to optimized cannabinoid ligands |
| Conditions | Displacement of radioligand at human CB1 and CB2 expressed in COS cells (Sapienza University of Rome data, curated by ChEMBL) |
Why This Matters
The negligible CB1/CB2 affinity of the unsubstituted 5,7-dipropyl core defines its baseline pharmacological profile, making it suitable for use as an inert scaffold or for SAR studies where target engagement must be driven by appended pharmacophores rather than the core itself.
- [1] BindingDB. Entry BDBM50377674 (CHEMBL257569). Affinity data for 5,7-Dipropyl-1,3-diazaadamantan-6-one at human CB1 and CB2 receptors. Curated by ChEMBL. View Source
- [2] Tius, M.A., et al. (2010). Heteroadamantyl Cannabinoids. Journal of Medicinal Chemistry, 53(15), 5656–5666. DOI: 10.1021/jm100390h. View Source
